N-(3-fluoro-4-methylphenyl)prop-2-enamide N-(3-fluoro-4-methylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 312752-91-3
VCID: VC2914268
InChI: InChI=1S/C10H10FNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13)
SMILES: CC1=C(C=C(C=C1)NC(=O)C=C)F
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

N-(3-fluoro-4-methylphenyl)prop-2-enamide

CAS No.: 312752-91-3

Cat. No.: VC2914268

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluoro-4-methylphenyl)prop-2-enamide - 312752-91-3

Specification

CAS No. 312752-91-3
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name N-(3-fluoro-4-methylphenyl)prop-2-enamide
Standard InChI InChI=1S/C10H10FNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13)
Standard InChI Key FHAMFCIQKOPBEN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C=C)F
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C=C)F

Introduction

Chemical Structure and Properties

N-(3-fluoro-4-methylphenyl)prop-2-enamide has the molecular formula C₁₀H₁₀FNO and a molecular weight of 179.19 g/mol . The compound is characterized by a 3-fluoro-4-methylphenyl group attached to a prop-2-enamide moiety through an amide bond. The structure features a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring, which contributes to its unique chemical reactivity and potential biological activity.

Structural Identifiers

The compound is cataloged in chemical databases with specific identifiers that facilitate its recognition across scientific literature and commercial sources. These identifiers are essential for accurate documentation and research.

ParameterValue
CAS Number312752-91-3
PubChem CID43616260
Molecular FormulaC₁₀H₁₀FNO
Molecular Weight179.19 g/mol
SMILESCC1=C(C=C(C=C1)NC(=O)C=C)F
InChIInChI=1S/C10H10FNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13)
InChIKeyFHAMFCIQKOPBEN-UHFFFAOYSA-N

This information provides a comprehensive chemical identity for the compound, enabling researchers to accurately identify and reference it in their work .

Physical Properties

While comprehensive physical data for N-(3-fluoro-4-methylphenyl)prop-2-enamide is limited in the available literature, predicted properties can be deduced from its structure and similar compounds. The presence of the fluorine atom increases the compound's lipophilicity and metabolic stability compared to non-fluorinated analogues, while the methyl group provides additional hydrophobicity .

Spectroscopic Properties

Mass spectrometry data reveals predicted collision cross sections for various adducts of the compound, which are valuable for analytical characterization:

Adductm/zPredicted CCS (Ų)
[M+H]+180.08193138.3
[M+Na]+202.06387149.8
[M+NH4]+197.10847145.8
[M+K]+218.03781143.4
[M-H]-178.06737139.2
[M+Na-2H]-200.04932144.1
[M]+179.07410139.9
[M]-179.07520139.9

Synthetic Methodologies

The synthesis of N-(3-fluoro-4-methylphenyl)prop-2-enamide can be achieved through several established methods, drawing upon synthetic approaches documented for similar compounds.

Amide Bond Formation

The most direct synthetic route involves the reaction between 3-fluoro-4-methylaniline and acryloyl chloride (prop-2-enoyl chloride) in the presence of a suitable base. This method follows standard amide formation chemistry and typically proceeds under mild conditions:

  • 3-Fluoro-4-methylaniline reacts with acryloyl chloride

  • A base (such as triethylamine or pyridine) is added to neutralize the hydrochloric acid generated

  • The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane

  • Purification is achieved through recrystallization or column chromatography

Acryloyl Chloride Preparation

For the synthesis of the key reagent acryloyl chloride, a patent describes an efficient method using triphosgene and acrylic acid:

  • Acrylic acid is mixed with an organic nitrogen compound (such as triethylamine) and a polymerization inhibitor

  • Triphosgene is dissolved in an organic solvent (typically tetrahydrofuran)

  • The solutions are combined under controlled conditions

  • The reaction mixture is heated (approximately 70°C) and maintained for 24 hours

  • The product is isolated through distillation under reduced pressure, yielding acryloyl chloride with high purity (>98%)

Horner-Wadsworth-Emmons Approach

An alternative synthetic strategy could employ the Horner-Wadsworth-Emmons (HWE) reaction, which offers stereoselective control over the double bond configuration:

  • A Weinreb amide-type phosphonoenolate is generated using isopropylmagnesium chloride

  • This reagent reacts with an appropriate aldehyde derivative

  • The reaction preferentially yields the (E)-isomer under optimized conditions (using THF as solvent)

  • The product is obtained with high stereoselectivity and yield

This method is particularly valuable when stereochemical control of the double bond is required, though it involves more steps than direct amide formation.

Biological Activities and Applications

The biological profile of N-(3-fluoro-4-methylphenyl)prop-2-enamide can be inferred from studies on structurally related compounds, particularly other N-arylcinnamamides and fluorinated acrylamides.

Antimicrobial Properties

Research on similar N-arylcinnamamides has revealed significant antimicrobial activities. Compounds with similar structural features have demonstrated effectiveness against various pathogens:

  • Antistaphylococcal activity: Several N-arylcinnamamides have shown activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)

  • Antitubercular effects: Activity against Mycobacterium tuberculosis H37Ra

  • Antifungal properties: Inhibition of fungal pathogens like Fusarium avenaceum and Bipolaris sorokiniana

Specifically, (2E)-N-(3-fluorophenyl)-3-phenylprop-2-enamide exhibited notable antifungal activity with a minimum inhibitory concentration (MIC) of 16.58 µM against B. sorokiniana . This suggests that the fluorine-containing acrylamides like N-(3-fluoro-4-methylphenyl)prop-2-enamide may possess similar antifungal properties, though direct studies on this specific compound are needed for confirmation.

Enzyme Inhibition

Compounds structurally related to N-(3-fluoro-4-methylphenyl)prop-2-enamide have shown potential as enzyme inhibitors:

  • Monoamine oxidase inhibition: The acrylamide structure can interact with enzymes involved in neurotransmitter metabolism

  • Photosynthetic electron transport inhibition: Some N-arylcinnamamides demonstrate inhibitory effects on photosynthetic processes in chloroplasts

These biological activities highlight the potential versatility of N-(3-fluoro-4-methylphenyl)prop-2-enamide in pharmaceutical research and agricultural applications.

Structure-Activity Relationships

The specific positioning of functional groups on N-(3-fluoro-4-methylphenyl)prop-2-enamide contributes significantly to its chemical behavior and biological activity.

Impact of Fluorine Substitution

The fluorine atom at the 3-position of the phenyl ring confers several distinct properties:

  • Enhanced metabolic stability: Fluorine substitution typically increases resistance to metabolic degradation

  • Altered electron distribution: The electronegative fluorine atom affects the electron density of the aromatic ring

  • Improved lipophilicity: Fluorination can modify the compound's partition coefficient, potentially enhancing membrane permeability

  • Hydrogen bond acceptor capability: Fluorine can participate in weak hydrogen bonding interactions with biological targets

Methyl Group Effects

The methyl group at the 4-position contributes to:

  • Increased hydrophobicity: Enhancing membrane penetration and protein binding

  • Steric effects: Influencing the molecule's three-dimensional conformation

  • Electronic effects: Slight electron-donating properties that can impact reactivity

Comparison with Structural Analogues

Several structural analogues of N-(3-fluoro-4-methylphenyl)prop-2-enamide have been documented, allowing for comparative analysis:

CompoundStructural DifferenceNotable Properties
N-(3-fluoro-2-methylphenyl)prop-2-enamideMethyl at 2-position instead of 4-positionPotential pharmaceutical applications, different steric profile
N-(3-fluoro-4-methylphenyl)-3-(4-propoxyphenyl)acrylamideAdditional 4-propoxyphenyl groupHigher molecular weight (313.37 g/mol), increased lipophilicity
N-(3-fluoro-4-methylphenyl)-3-(2-methylphenoxy)propanamideContains a 2-methylphenoxy group, saturated bondDifferent reactivity profile, increased flexibility
N-(3-Fluoro-4-methylphenyl)-N-(oxan-4-yl)prop-2-enamideAdditional oxan-4-yl group on nitrogenHigher molecular weight (263.31 g/mol), altered solubility profile

These structural variations result in distinct biological activities and physicochemical properties, highlighting the importance of subtle structural modifications in drug design and development .

Research Applications

N-(3-fluoro-4-methylphenyl)prop-2-enamide serves multiple functions in scientific research, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

As a compound with potential biological activity, N-(3-fluoro-4-methylphenyl)prop-2-enamide can function as:

  • A lead compound for development of antimicrobial agents

  • A structural template for designing enzyme inhibitors

  • A building block for more complex bioactive molecules

  • A reference compound for structure-activity relationship studies

Chemical Synthesis

The compound's reactive functional groups make it valuable in organic synthesis:

  • The acrylamide moiety can participate in Michael addition reactions

  • The compound can undergo various transformations including reduction, oxidation, and cycloaddition reactions

  • It can serve as an intermediate in the synthesis of heterocyclic compounds

Material Science

The structural features of N-(3-fluoro-4-methylphenyl)prop-2-enamide suggest potential applications in materials science:

  • Precursor for functionalized polymers through the polymerization of the acrylamide group

  • Building block for fluorinated materials with specialized properties

  • Component in the development of advanced functional materials

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed to identify and characterize N-(3-fluoro-4-methylphenyl)prop-2-enamide in research settings.

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals for the aromatic protons, methyl group, and olefinic protons

    • ¹³C NMR would reveal carbon signals characteristic of the carbonyl, aromatic, and olefinic carbons

    • ¹⁹F NMR would provide specific information about the fluorine environment

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the amide carbonyl (approximately 1650-1690 cm⁻¹)

    • N-H stretching vibrations (3300-3500 cm⁻¹)

    • C=C stretching for the olefinic bond (approximately 1620-1680 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would yield characteristic fragmentation patterns and molecular ions:

  • Molecular ion peak at m/z 179

  • Fragment peaks from cleavage of the amide bond and other structural features

  • High-resolution mass spectrometry would confirm the exact mass and elemental composition

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Effective for purity determination and quantification

    • Retention time would serve as an identifying characteristic

  • Gas Chromatography (GC):

    • Applicable if the compound has sufficient volatility

    • May require derivatization for optimal analysis

Future Research Directions

The structural features and potential biological activities of N-(3-fluoro-4-methylphenyl)prop-2-enamide suggest several promising avenues for future research:

Expanded Biological Screening

Comprehensive antimicrobial profiling against a broader range of pathogens would establish the compound's potential as an antimicrobial agent. Testing against drug-resistant bacterial strains, fungal pathogens, and mycobacteria would provide valuable insights into its therapeutic potential .

Structure Optimization

Systematic modification of the basic structure could lead to derivatives with enhanced biological activity or improved physicochemical properties:

  • Substitution patterns on the aromatic ring

  • Modification of the acrylamide moiety

  • Introduction of additional functional groups

  • Exploration of stereochemical variations

Mechanism of Action Studies

Investigations into the molecular mechanisms underlying any observed biological activities would provide crucial information for rational drug design:

  • Identification of specific molecular targets

  • Binding mode analysis

  • Structure-activity relationship studies

  • Resistance mechanism investigations

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